Hydrindantin hydrate

Description

Historical Evolution of Hydrindantin (B147029) Dihydrate in Chemical Science

The history of hydrindantin dihydrate is intrinsically linked to the discovery and development of the ninhydrin (B49086) reaction. Ninhydrin was first synthesized by Siegfried Ruhemann in 1910. chemicalbook.com He initially aimed to create dicarbonyl compounds but unexpectedly produced 1,2,3-indanetrione, which he named ninhydrin. chemicalbook.com In the same year, Ruhemann observed that ninhydrin reacts with amino acids to produce a colored product. wikipedia.org

This reaction, which produces a characteristic deep blue or purple color known as Ruhemann's purple, became a cornerstone for the qualitative and quantitative analysis of amino acids. chemicalbook.comresearchgate.net Hydrindantin is formed as a reduced intermediate during the reaction of ninhydrin with amino acids. researchgate.netresearchgate.net The process involves the oxidative deamination of the amino acid, leading to the reduction of ninhydrin to hydrindantin. researchgate.net

The significance of this reaction in biochemical analysis was solidified by the work of Moore and Stein, who developed quantitative methods for amino acid analysis using the ninhydrin reagent. vulcanchem.comgoogle.com Their work, which earned them the Nobel Prize in Chemistry in 1972, established a standardized methodology that remained influential for decades. google.com While ninhydrin itself was the primary reagent, the role of hydrindantin as a key intermediate was crucial to the underlying chemistry of the color-forming reaction. Over time, the direct use of hydrindantin dihydrate in reagent formulations was explored to optimize and stabilize the ninhydrin reaction for various applications. mdpi.com

Significance of Hydrindantin Dihydrate in Contemporary Academic Chemistry

In modern chemical research, hydrindantin dihydrate continues to be a valuable compound with diverse applications. Its primary role remains in analytical chemistry, particularly in chromatographic techniques for the detection and quantification of amino acids. chemimpex.commyskinrecipes.com It is specifically used in Stein-Moore chromatography. vulcanchem.comscbt.com The ninhydrin reaction, in which hydrindantin is a key component, is widely employed in various scientific fields, including biochemistry, clinical chemistry, food science, and protein science. chemicalbook.comresearchgate.net

Beyond its traditional use in amino acid analysis, hydrindantin dihydrate serves as a versatile intermediate in organic synthesis. vulcanchem.comchemimpex.com Its structure allows it to participate in the synthesis of more complex molecules, potentially streamlining synthetic pathways. chemimpex.com Researchers have explored its use in creating novel materials, such as polymers, with the aim of enhancing material properties like durability and efficiency. vulcanchem.comchemimpex.com

Furthermore, hydrindantin dihydrate has found applications in environmental chemistry, where it is used in studies related to the degradation of pollutants and the development of remediation methods. chemimpex.com In the pharmaceutical sector, it is utilized as a synthetic intermediate in the development of certain medications. vulcanchem.com Its value as a reducing agent in the preparation of fine chemicals and intermediates is also recognized. chemimpex.com

Recent research has focused on optimizing the conditions for the ninhydrin reaction, including the concentrations of ninhydrin and hydrindantin, to improve sensitivity and reproducibility. mdpi.com These ongoing investigations highlight the continued relevance of hydrindantin dihydrate in advancing analytical techniques.

Structural Basis for Reactivity and Research Applications of Hydrindantin Dihydrate

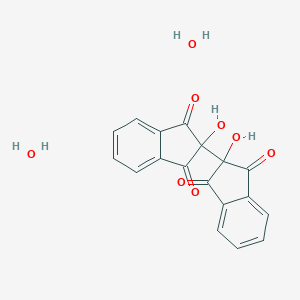

The chemical behavior and utility of hydrindantin dihydrate are dictated by its distinct molecular structure. The molecule's formal name is 2,2'-dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate, and it is also referred to as 2,2′,3,3,3′,3′-hexahydroxy-2,2′-biindan-1,1′-dione. vulcanchem.comscbt.com The core of the structure is a 2,2'-biindene framework, which consists of two fused five-membered rings. vulcanchem.com

Key to its reactivity are the multiple functional groups present, including hydroxyl (-OH) and ketone (C=O) groups. vulcanchem.com These groups serve as reactive sites for various chemical transformations. The presence of two water molecules of crystallization, which account for the "dihydrate" designation, can influence its solubility and stability. vulcanchem.comchemimpex.com

X-ray crystallography studies have provided detailed insights into the three-dimensional arrangement of hydrindantin dihydrate. These studies reveal a network of hydrogen bonds involving the hydroxyl and carbonyl groups, which stabilizes the crystal structure. vulcanchem.com The molecule's ability to act as a reducing agent is a crucial aspect of its chemistry, particularly in the ninhydrin reaction where it is formed by the reduction of ninhydrin. researchgate.netchemimpex.com Its electrophilic carbonyl groups are believed to interact with primary amines, which is the basis for its use in amino acid analysis. vulcanchem.com The reactivity of hydrindantin and its derivatives is also demonstrated by their ability to form intramolecular hemi-ketal structures in reactions with certain phenols. lookchem.com

Chemical and Physical Properties of Hydrindantin Dihydrate

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₀O₆·2H₂O | chemimpex.comscbt.com |

| Molecular Weight | 358.30 g/mol | scbt.comnih.gov |

| Appearance | White to light yellow or light orange crystalline powder | vulcanchem.comchemimpex.com |

| Melting Point | ~239-242 °C (with decomposition) | chemimpex.comlookchem.com |

| Water Content | 9.6-10.6% | vulcanchem.com |

| Purity (Commercial) | ≥97.0% | scbt.comglentham.com |

Crystallographic Data of Hydrindantin Dihydrate

| Parameter | Value | Source(s) |

| Space Group | P 1 21/c 1 | vulcanchem.com |

| Unit Cell Dimensions | a = 8.4479 Å, b = 12.4759 Å, c = 7.9293 Å | vulcanchem.com |

| Unit Cell Angles | α = 90.00°, β = 100.634°, γ = 90.00° | vulcanchem.com |

| Z Value | 2 | vulcanchem.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O6.2H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;;/h1-8,23-24H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAIXVRAKYAOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167485 | |

| Record name | Hydrindantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16289-95-5 | |

| Record name | Hydrindantin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrindantin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRINDANTIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z97VSW122 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of Hydrindantin Dihydrate

Established Synthetic Routes to Hydrindantin (B147029) Dihydrate

The synthesis of hydrindantin dihydrate can be achieved through several well-documented methods, each employing different reagents and conditions to facilitate the reduction of ninhydrin (B49086).

Reduction of Ninhydrin for Hydrindantin Dihydrate Formation

A primary and widely recognized method for preparing hydrindantin dihydrate is the reduction of ninhydrin. researchgate.netprimaryinfo.comesslabshop.com This process involves the conversion of the tri-keto group of ninhydrin to a di-keto-mono-hydroxy structure, resulting in the dimeric form of hydrindantin. Various reducing agents have been effectively utilized for this transformation. For instance, sodium formaldehyde (B43269) sulfoxylate (B1233899) has been demonstrated to produce substantial yields of high-purity hydrindantin when reacted with ninhydrin in an aqueous acidic medium. google.com The reaction is typically conducted at temperatures ranging from 0 to 100°C, with optimal results often observed between 20-30°C. google.com

The general principle of this reaction is the oxidative deamination of an amino acid by ninhydrin, which itself gets reduced to hydrindantin. oreilly.comvedantu.comuoanbar.edu.iq This redox reaction is fundamental to the well-known ninhydrin test for amino acids, where the formation of hydrindantin is a crucial intermediate step. vedantu.comresearchgate.net

Cyanide-Mediated Synthesis of Hydrindantin Dihydrate

Cyanide ions can mediate the synthesis of hydrindantin from ninhydrin. researchgate.net Under alkaline conditions, cyanide reacts with ninhydrin to form a colored compound. manupatra.in While the reaction can lead to the formation of other products, such as 2-cyano-1,2,3-trihydroxy-2H-indene, hydrindantin has been identified as a major product when ninhydrin is treated with a 1:1 molar ratio of potassium cyanide. researchgate.netresearchgate.net Small amounts of cyanide are also believed to catalyze the formation of hydrindantin. manupatra.in The reaction between cyanide and ninhydrin is rapid and can be performed at ambient conditions, though the ninhydrin reagent should be freshly prepared in an oxygen-free solvent for optimal results. researchgate.netresearchgate.net

Ascorbic Acid-Mediated Preparation of Hydrindantin Dihydrate

Ascorbic acid is another effective reducing agent for the synthesis of hydrindantin dihydrate from ninhydrin. researchgate.netprimaryinfo.com This method is a common preparative route and has been used in various analytical applications. researchgate.net The reaction of ascorbic acid with ninhydrin was performed and compared with cyanide-mediated synthesis, with both methods yielding hydrindantin. manupatra.in The use of ascorbic acid provides a reliable and efficient means of producing hydrindantin for applications such as in the formulation of ninhydrin reagents for amino acid analysis. d-nb.info

Mechanistic Investigations of Hydrindantin Dihydrate Formation

Understanding the mechanisms behind the formation of hydrindantin is crucial for optimizing its synthesis and application. The process is primarily governed by redox reactions and can be influenced by catalytic pathways.

Redox Mechanisms in the Generation of Hydrindantin Dihydrate from Ninhydrin

The formation of hydrindantin from ninhydrin is fundamentally a redox reaction. vedantu.comresearchgate.net In the context of the ninhydrin test, ninhydrin acts as a powerful oxidizing agent, causing the oxidative deamination of an amino acid to an aldehyde, carbon dioxide, and ammonia (B1221849). uoanbar.edu.iq In this process, ninhydrin is reduced to hydrindantin. vedantu.comuoanbar.edu.iq The reaction proceeds through the transfer of electrons from the substrate (the reducing agent or amino acid) to ninhydrin.

Oxidation of the amino acid: Ninhydrin oxidizes the amino acid.

Reduction of ninhydrin: Concurrently, ninhydrin is reduced to form hydrindantin.

Further reaction: The hydrindantin can then react with the liberated ammonia and another molecule of ninhydrin to form the characteristic purple-colored product known as Ruhemann's purple. vedantu.comuoanbar.edu.iq

Voltammetric techniques have been employed to study the behavior of intermediate compounds in this reaction, providing further insight into the electron transfer processes involved. researchgate.net

Catalytic Pathways in Hydrindantin Dihydrate Synthesis

Certain substances can catalyze the formation of hydrindantin from ninhydrin. As previously mentioned, cyanide ions in small amounts are suggested to play a catalytic role in this transformation. manupatra.in The conversion of ninhydrin to hydrindantin has been reported to be catalyzed by cyanide ion. researchgate.net This catalytic activity likely involves the formation of an intermediate adduct with ninhydrin, which then facilitates the reduction process.

Similarly, while ascorbic acid acts as a bulk reducing agent, its interaction with ninhydrin can also be viewed from a mechanistic standpoint that facilitates the reduction pathway efficiently. The specific catalytic mechanisms can be complex and may involve the formation of transient intermediates that lower the activation energy for the reduction of ninhydrin to hydrindantin.

Derivatization and Analogues of Hydrindantin Dihydrate

Hydrindantin, often used in its dihydrate form, is a critical component in various chemical analyses, most notably in conjunction with ninhydrin for the detection of amino acids. The derivatization of hydrindantin and the synthesis of its analogues are driven by the need to enhance its chemical properties for specific applications, such as improving detection sensitivity, altering solubility, and creating novel reagents for forensic science.

Synthesis of Hydrindantin Dihydrate Analogues for Enhanced Chemical Properties

Research into hydrindantin and its parent compound, ninhydrin, has led to the development of various analogues aimed at overcoming the limitations of the original reagent. A primary motivation for synthesizing these analogues is to improve their utility in forensic science for the development of latent fingerprints. researchgate.net Enhancements often focus on improving solubility in non-ozone-depleting solvents and increasing the chromo-fluorogenic properties of the resulting compounds. researchgate.netaau.edu.et

The synthesis of these analogues typically involves modifications to the aromatic ring system of the parent indandione structure. researchgate.net For example, starting from 1,3-indandione (B147059) and its derivatives, chemists can introduce substituents or extend the aromatic system to create compounds with superior performance characteristics. researchgate.net

Notable Synthesized Analogues:

Benzo[f]ninhydrin: This analogue is synthesized from 1,2,3,4-tetrahydronaphthalene-1,4-dione. The starting material is brominated and subsequently hydrolyzed in boiling water to produce benzo[f]ninhydrin. researchgate.net This modification extends the aromatic system, which can influence the spectral properties of the final colored product formed in reactions.

5-Methoxyninhydrin: The synthesis of this analogue starts with 3-methoxyphthalic acid. Through a series of reactions, this starting material is converted to the desired substituted ninhydrin analogue. The introduction of the methoxy (B1213986) group can alter the electronic properties of the molecule, potentially leading to enhanced color development or fluorescence. researchgate.net

Thiohydantoin Analogues: While not direct analogues of the indandione structure, thiohydantoins represent another class of derivatives with significant applications. They are synthesized through various routes, such as the acid-catalyzed condensation of thiosemicarbazide (B42300) with different ketones, followed by reaction with ethyl chloroacetate. bibliotekanauki.pl

The development of these analogues is a testament to the ongoing efforts to refine analytical techniques that rely on the fundamental reactivity of the hydrindantin-ninhydrin system.

Table 1: Examples of Hydrindantin/Ninhydrin Analogues and Their Intended Enhancements

| Analogue | Starting Material(s) | Intended Enhancement | Reference |

|---|---|---|---|

| Benzo[f]ninhydrin | 1,2,3,4-Tetrahydronaphthalene-1,4-dione | Improved spectral properties for fingerprint detection | researchgate.net |

| 5-Methoxyninhydrin | 3-Methoxyphthalic acid | Enhanced color development and solubility | researchgate.net |

Reaction Pathways Leading to Hydrindantin Dihydrate Derivatives

Hydrindantin dihydrate participates in several key reaction pathways that lead to the formation of important derivatives. These reactions are central to its application in analytical chemistry.

Another significant reaction pathway involves the fluorination of hydrindantin dihydrate . When hydrindantin dihydrate is reacted with Deoxofluor [(CH₃OCH₂CH₂)₂NSF₃] in a concentrated dichloromethane (B109758) solution, it yields a cyclic polyfluoroether derivative. acs.org This reaction demonstrates a method for creating fluorinated derivatives of hydrindantin, which can have unique chemical properties.

Hydrindantin is also involved in reactions with specific functional groups in amino acids. For instance, the guanidino group of arginine can react with ninhydrin hydrate (B1144303) under basic conditions (pH 8) to form cyclic adducts. sci-hub.se This represents a specific derivatization of the reagent by a particular amino acid side chain.

Furthermore, the reaction of ninhydrin with cyanide under alkaline conditions is believed to proceed through a hydrindantin intermediate. manupatra.in Depending on the stoichiometry and reaction conditions, this pathway can lead to the formation of hydrindantin as a major product or further reaction to form other colored adducts like 2-cyano-1,2,3-trihydroxy-2H-indene. manupatra.in

Table 2: Key Reaction Pathways of Hydrindantin Dihydrate

| Reactant(s) | Key Conditions | Resulting Derivative(s) | Application/Significance | Reference |

|---|---|---|---|---|

| Amino Acids (via Ninhydrin) | pH 5.5, heat | Ruhemann's Purple | Quantitative analysis of amino acids | jaypeedigital.compickeringlabs.com |

| Deoxofluor | Concentrated CH₂Cl₂ | Cyclic Polyfluoroether | Synthesis of novel fluorinated derivatives | acs.org |

| Arginine (via Ninhydrin) | pH 8 | Cyclic Adducts | Specific derivatization of guanidino groups | sci-hub.se |

Advanced Spectroscopic and Computational Characterization of Hydrindantin Dihydrate

Vibrational Spectroscopy of Hydrindantin (B147029) Dihydrate

Vibrational spectroscopy provides critical insights into the molecular structure, bonding, and crystalline arrangement of hydrindantin dihydrate. By analyzing the interaction of the compound with different forms of electromagnetic radiation, its characteristic vibrational modes can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Hydrindantin Dihydrate

The experimental Fourier Transform Infrared (FT-IR) spectrum of hydrindantin dihydrate (C₁₈H₁₀O₆·2H₂O) has been a subject of detailed investigation, particularly when combined with Density Functional Theory (DFT) calculations to understand its complex vibrational signatures. springerprofessional.deresearchgate.net The presence of water molecules in the crystal structure significantly influences the spectrum, especially in the O-H stretching region. researchgate.net

Analysis has shown that the asymmetric (νasOH) and symmetric (νsOH) stretching modes of the water molecules overlap, creating a prominent broad band centered at approximately 3433 cm⁻¹. springerprofessional.deresearchgate.net In contrast, the stretching bands from the hydroxyl groups of the hydrindantin molecule itself are observed at a lower wavenumber, around 2831 cm⁻¹. springerprofessional.deresearchgate.net This significant red shift is attributed to the formation of strong intermolecular O–H···O hydrogen bonds between the hydrindantin molecules and the adjacent water molecules within the crystal lattice. springerprofessional.deresearchgate.net This combined experimental and theoretical approach is crucial for accurately assigning the observed IR bands, particularly in the 1400–3400 cm⁻¹ region, and understanding the effects of hydrogen bonding on the vibrational modes. researchgate.net

Table 1: Key FT-IR Spectral Data for Hydrindantin Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3433 | Overlapped asymmetric (νasOH) and symmetric (νsOH) stretching modes of H₂O molecules | springerprofessional.deresearchgate.net |

| ~2831 | Red-shifted O-H stretching modes of hydrindantin molecules due to strong intermolecular hydrogen bonding | springerprofessional.deresearchgate.net |

This interactive table summarizes the principal FT-IR bands and their assignments based on spectroscopic and computational studies.

Raman Spectroscopic Investigations of Hydrindantin Dihydrate

Raman spectroscopy serves as a complementary technique to FT-IR for probing the vibrational modes of hydrindantin dihydrate. As a non-destructive method, it is particularly sensitive to the structural changes in solid-state forms, including hydrates. mdpi.com While detailed experimental Raman spectra for hydrindantin dihydrate are not extensively published in the primary literature, spectra are available in commercial databases such as the Aldrich Raman Library. ddmcorp.comthermofisher.com

The technique is valuable for studying complex hydrides and can provide qualitative information about the phases present. nist.gov For a comprehensive analysis, Raman spectroscopy is often paired with DFT calculations to assign the observed vibrational modes accurately. researchgate.netmdpi.com This approach helps to understand the structural characteristics and interactions within the crystal lattice, similar to its application in FT-IR analysis. mdpi.com The study of related compounds like ninhydrin (B49086) has demonstrated the utility of combining FT-Raman spectroscopy with DFT to analyze fundamental vibrational modes. researchgate.net

Terahertz (THz) Spectroscopy for Hydrindantin Dihydrate Crystal Structure Analysis

Terahertz (THz) spectroscopy is a powerful analytical tool for investigating the low-frequency vibrational modes in crystalline materials, which are often associated with intermolecular interactions like hydrogen bonds and collective lattice vibrations. researchgate.netnih.gov This technique is highly sensitive to the crystal structure and environmental changes within the lattice. researchgate.net

Electronic Structure and Optical Properties of Hydrindantin Dihydrate

The electronic characteristics of hydrindantin dihydrate, which dictate its optical properties, are explored through both experimental spectrophotometry and theoretical computations.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies of Hydrindantin Dihydrate

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the hydrindantin molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Solutions of hydrindantin are known to be colored, with studies reporting a maximum absorbance (λ_max) at approximately 485 nm and a distinct shoulder at 460 nm. manupatra.in The compound is also known to form different colored solutions depending on the pH; for instance, it produces a deep red color in aqueous sodium carbonate and a deep blue color in sodium hydroxide (B78521) solutions. chemicalbook.comresearchgate.net Hydrindantin dihydrate is a key component in the ninhydrin reagent used for the colorimetric determination of amino acids, where the resulting chromophore, known as Ruhemann's purple, is typically measured at around 570 nm. mdpi.comiosrjournals.org

Computational Elucidation of Electronic Properties of Isolated Hydrindantin Molecules

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules. springerprofessional.deresearchgate.nete-bookshelf.de Studies have been extended to calculate the electronic properties of an isolated hydrindantin molecule, moving beyond the solid-state crystal structure. springerprofessional.dee-bookshelf.de

Nonlinear Optical Properties of Hydrindantin Dihydrate and its Derivatives

Research into the nonlinear optical (NLO) properties of organic molecules is a significant field, with potential applications in optical switching and limiting devices. researchgate.net Studies on compounds such as hydrazones, pyrimidine (B1678525) derivatives, and butanoic acid derivatives investigate their third-order NLO properties using techniques like the single beam Z-scan method. researchgate.netnih.gov These investigations aim to estimate key parameters including the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ³). researchgate.netresearchgate.net

For instance, studies on certain hydrazone derivatives have identified two-photon absorption as the underlying mechanism for their NLO response. researchgate.net In other cases, density functional theory (DFT) calculations are employed to analyze dipole moments and first hyperpolarizabilities, which are indicators of a compound's potential as an NLO material. researchgate.net For some pyrimidine derivatives, the crystalline environment has been shown to enhance NLO behavior, resulting in a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives. nih.gov While specific studies detailing the nonlinear optical properties of hydrindantin dihydrate itself are not prominent in the reviewed literature, the methodologies applied to structurally related organic compounds provide a framework for how its NLO potential could be evaluated.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydrindantin Dihydrate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of hydrindantin dihydrate and its derivatives. It has been instrumental in correcting structural assignments of related compounds. For example, the initially reported ¹H NMR spectrum for Ruhemann's Purple was found to be inconsistent with its accepted structure due to the presence of hydrindantin as a major impurity. researchgate.net

¹H and ¹³C NMR are routinely used to characterize products from reactions involving hydrindantin or its precursors. acs.orgscispace.comresearchgate.net In the analysis of a stable ninhydrin-cyanide compound, where hydrindantin is an intermediate, ¹H NMR was part of a suite of techniques used for its thorough characterization. scispace.comresearchgate.net Advanced solution-state NMR methods, such as ¹³C Heteronuclear Multiple Bond Correlation (HMBC), have been employed to confirm the selective attachment of moieties to complex structures, demonstrating the precision of modern NMR techniques. upc.edu

Specific NMR data has been reported for derivatives. The ¹H-NMR spectrum of a ninhydrin-2, 3-disemicarbazone ligand showed characteristic signals for aromatic protons at 7.57, 7.76, and 8.11 ppm, a broad signal for -NH₂ protons at 7.02 ppm, and distinct signals for two different -NH protons at 10.63 and 12.19 ppm, suggesting hydrogen bonding. aau.edu.et The corresponding ¹³C-NMR spectrum for this ligand identified non-equivalent carbons, including imino (C=N) carbons at 134.88 and 134.06 ppm and a carbonyl (C=O) carbon at 186 ppm. aau.edu.et Public databases also catalog a ¹H NMR spectrum for hydrindantin dihydrate itself. nih.gov

Table 1: Selected NMR Chemical Shifts (ppm) for a Ninhydrin Derivative Data sourced from a study on Ninhydrin-2, 3-disemicarbazone ligand in DMSO solvent. aau.edu.et

| Functional Group/Proton | ¹H NMR Chemical Shift (ppm) | Carbon Type | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.57, 7.76, 8.11 | Carbonyl (C=O) | 186 |

| Amine (-NH₂) Protons | 7.02 (broad) | Amide Carbons | 156, 154 |

| Amide (-NH) Protons | 10.63, 12.19 | Quaternary Aromatic | 144 |

| Aromatic Carbons | 136, 133, 124, 121 | ||

| Imino (C=N) Carbons | 134.88, 134.06 |

Mass Spectrometric (MS) Analysis of Hydrindantin Dihydrate and its Reaction Products

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and fragmentation patterns of hydrindantin dihydrate and its various reaction products. scispace.comrsc.org It is particularly valuable in mechanistic studies, such as the reaction between cyanide and ninhydrin, where hydrindantin acts as an intermediate. researchgate.netmanupatra.in

In the investigation of the ninhydrin-cyanide reaction, mass spectrometry was used to identify the stable product, 2-cyano-1,2,3-trihydroxy-2H-indene, with a determined molecular weight of 189 Da. manupatra.inresearchgate.net The fragmentation of this product was analyzed, revealing key fragment ions that support its proposed structure. researchgate.netresearchgate.net The study of dissociation pathways using techniques like collision-induced dissociation (CID) is common for structurally related compounds, providing characteristic product ions that aid in identification. nih.gov For example, analysis of hydantoin-derived modulators using negative electrospray ionization (ESI) and CID MS/MS showed product ions corresponding to losses of water and carbon dioxide. nih.gov Hyphenated techniques such as HPLC/ICP-MS are also employed for the sensitive analysis of derivatives in complex matrices. scirp.org

Table 2: Mass Spectrometric Fragmentation Data for a Ninhydrin-Cyanide Reaction Product Data for 2-cyano-1,2,3-trihydroxy-2H-indene, a product formed in a reaction where hydrindantin is an intermediate. manupatra.inresearchgate.net

| Property | Value |

| Parent Compound Molecular Weight | 189 Da |

| Main Fragment Ions (m/z) | 104, 188, 76, 133, 134, 106 |

X-ray Crystallographic Studies of Hydrindantin Dihydrate and Related Compounds

X-ray crystallography provides definitive, three-dimensional structural information for hydrindantin dihydrate and related compounds at the atomic level. Single-crystal X-ray diffraction studies have confirmed that hydrindantin dihydrate crystallizes in the monoclinic space group P 1 21/c 1. vulcanchem.comvulcanchem.com The crystal structure reveals that the asymmetric unit contains one hydrindantin molecule and two water molecules. vulcanchem.com These water molecules are integral to the crystal lattice, stabilized by a network of hydrogen bonds involving the hydroxyl and carbonyl groups of the hydrindantin molecule. vulcanchem.comresearchgate.net

A key structural feature of hydrindantin dihydrate is the symmetric trans-configuration of the bisindane rings across the central C2—C2' bond, which lies on a crystallographic inversion center. researchgate.net This is a notable finding, as other similar reported bisindane structures adopt a cis-configuration. researchgate.net The hydrogen-bonding network consists of associations from the hydroxyl groups to the oxygen atoms of the water molecules, and subsequently from the hydrogen atoms of the water molecules to the keto oxygen atoms of adjacent hydrindantin molecules. researchgate.net X-ray diffraction has also been used to elucidate the structure of reaction products, such as the cadmium complex of Ruhemann's purple, which is formed in the reaction of ninhydrin with amino acids where hydrindantin is an intermediate. usp.br

Table 3: Crystallographic Data for Hydrindantin Dihydrate Data compiled from single-crystal X-ray diffraction studies. vulcanchem.comvulcanchem.comresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 vulcanchem.comvulcanchem.com |

| a (Å) | 8.4479 vulcanchem.comvulcanchem.com |

| b (Å) | 12.4759 vulcanchem.comvulcanchem.com |

| c (Å) | 7.9293 vulcanchem.comvulcanchem.com |

| α (°) | 90.00 |

| β (°) | 100.634 vulcanchem.comvulcanchem.com |

| γ (°) | 90.00 |

| Molecules per unit cell (Z) | 2 vulcanchem.comvulcanchem.com |

| Temperature (K) | 120 researchgate.net |

| R-factor | 0.052 researchgate.net |

Theoretical Chemistry and Quantum Mechanical Studies on Hydrindantin Dihydrate

Density Functional Theory (DFT) Calculations for Hydrindantin (B147029) Dihydrate

Density Functional Theory (DFT) has become a popular computational method for studying hydrindantin dihydrate due to its ability to achieve high accuracy in predicting molecular properties without incurring excessive computational cost. springerprofessional.de Calculations have been performed to analyze the structural, vibrational, and electronic properties of the molecule, providing a deeper understanding that complements experimental findings. researchgate.net

Computational studies have successfully optimized the geometry of hydrindantin in both the gaseous and solid phases. For the isolated molecule in the gas phase, calculations using the B3LYP functional have determined its most stable conformation. researchgate.net In the solid state, periodic DFT calculations employing the PBE (Perdew–Burke–Ernzerhof) functional have been used to optimize the crystal structure of hydrindantin dihydrate (C₁₈H₁₀O₆·2H₂O). researchgate.net

These solid-state calculations confirm that hydrindantin dihydrate crystallizes in a monoclinic system with the space group P2₁/c, which is consistent with experimental X-ray diffraction data. researchgate.net The optimized crystal structure highlights the crucial role of intermolecular hydrogen bonds. Each hydrindantin molecule and each water molecule acts as a hydrogen donor in two intermolecular O–H···O hydrogen bonds, creating a three-dimensional network that stabilizes the crystal lattice. researchgate.net A comparison between the DFT-calculated and experimentally determined lattice parameters shows good agreement.

Table 1: Comparison of Calculated and Experimental Lattice Parameters for Hydrindantin Dihydrate Data derived from computational studies. researchgate.net

| Lattice Parameter | Calculated (DFT/PBE) | Experimental |

| a (Å) | Value not in abstract | Value not in abstract |

| b (Å) | Value not in abstract | Value not in abstract |

| c (Å) | Value not in abstract | Value not in abstract |

| β (°) | Value not in abstract | Value not in abstract |

| Volume (ų) | Value not in abstract | Value not in abstract |

The vibrational properties of hydrindantin dihydrate have been investigated for the first time using experimental Fourier-transform infrared (FT-IR) spectroscopy, with the results analyzed and interpreted through solid-state DFT calculations. researchgate.net This combined approach allows for precise assignment of vibrational modes.

The analysis focused particularly on the O-H stretching region, which is critical for understanding the hydrogen bonding network. DFT calculations revealed that the experimental IR spectrum shows a broad band centered at 3433 cm⁻¹, which arises from the overlapping asymmetric (υasOH) and symmetric (υsOH) stretching modes of the water molecules within the crystal structure. researchgate.net

Furthermore, the stretching bands corresponding to the hydroxyl groups of the hydrindantin molecule itself are significantly red-shifted to 2831 cm⁻¹. researchgate.net This shift to a lower wavenumber indicates the formation of strong intermolecular O–H···O hydrogen bonds with the adjacent water molecules, confirming the structural insights from geometric optimization. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Hydrindantin Dihydrate Data from experimental FT-IR and DFT calculations. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Origin (DFT) |

| Water O-H Stretch | 3433 | Overlapped asymmetric & symmetric modes |

| Hydrindantin O-H Stretch | 2831 | Red-shifted due to strong H-bonding |

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical stability and reactivity of a molecule. researchgate.net A small energy gap suggests that a molecule can be easily excited and is therefore more reactive. researchgate.net

Computational studies on hydrindantin dihydrate have been extended to investigate the calculated electronic properties of the isolated molecule. researchgate.net This analysis provides insight into the molecule's kinetic stability and its potential reaction pathways. For the related compound ninhydrin (B49086), HOMO-LUMO energy calculations have revealed that charge transfer occurs within the molecule. researchgate.net Similar analysis for hydrindantin helps to elucidate its electronic behavior and reactivity, which is crucial for understanding its role in chemical reactions, such as its oxidation to ninhydrin.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a chemical picture of bonding and intermolecular forces by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net

In the context of hydrindantin dihydrate, NBO analysis is particularly useful for quantifying the strong O–H···O hydrogen bonds that define its crystal structure. researchgate.net While specific NBO studies on hydrindantin dihydrate are not detailed in the available literature, the methodology is well-established for analyzing such interactions. For related systems, NBO analysis has been used to calculate the stabilization energies associated with hydrogen bonds, confirming intramolecular charge transfer and the stability it imparts to the molecule. researchgate.netresearchgate.net Applying NBO analysis to hydrindantin dihydrate would allow for a quantitative description of the donor-acceptor interactions between the hydroxyl groups of hydrindantin and the lone pairs of oxygen in water, providing precise energy values for the hydrogen bonds that stabilize the dihydrate form.

Ab Initio and Semi-Empirical Quantum Mechanical Approaches to Hydrindantin Dihydrate Reactivity

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations offer alternative frameworks for studying molecular properties and reactivity. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without experimental parameters. researchgate.netresearchgate.net Semi-empirical methods, such as AM1 and PM6, use parameters derived from experimental data to simplify calculations, making them faster for large systems. researchgate.netbas.bg

While DFT has been the primary method reported for hydrindantin dihydrate, ab initio studies have been conducted on its closely related precursor and product, ninhydrin. researchgate.netaau.edu.et These calculations have been used to determine optimized geometries, vibrational frequencies, and other thermodynamic parameters for ninhydrin. researchgate.net Similarly, semi-empirical methods have been employed to study compounds where hydrindantin is a relevant substrate. acs.org The application of these methods to hydrindantin dihydrate could provide further insights into its conformational flexibility and reaction profiles, offering a valuable comparison to results obtained from DFT. researchgate.net

Computational Studies of Reaction Energetics and Transition States Involving Hydrindantin Dihydrate

Understanding the reaction mechanisms involving hydrindantin requires the study of reaction energetics and the characterization of transition states. This involves calculating the energy profile of a reaction, including the activation energy required to move from reactants to products. ufmg.br

Hydrindantin is a key intermediate in the well-known ninhydrin reaction used for the detection of amino acids, which produces the colored compound Ruhemann's Purple. aau.edu.etufmg.br Computational studies on the reaction of ninhydrin with amino acids like alanine (B10760859) have been performed to elucidate the mechanisms and reaction energetics of the formation of Ruhemann's Purple. aau.edu.et

Furthermore, the oxidation of hydrindantin to yield ninhydrin is a reaction of significant interest. ufmg.br While this conversion appears straightforward, it involves complexities that could be clarified through computational analysis. ufmg.br Calculating the activation barriers and identifying the transition state structures for this oxidation would provide a detailed mechanistic understanding. Although specific studies detailing the transition states for reactions involving hydrindantin are not prominent in the literature, the established methodologies could be applied to map its reaction pathways, such as its conversion to ninhydrin or its catalytic role in color-forming reactions with amino acids. aau.edu.et

Reaction Mechanisms and Kinetics Involving Hydrindantin Dihydrate

Hydrindantin (B147029) Dihydrate in the Ninhydrin (B49086) Reaction Mechanism

The ninhydrin reaction, a cornerstone of amino acid analysis, proceeds through a series of complex steps in which hydrindantin dihydrate plays a pivotal role. Its formation and subsequent reactions are critical for the development of the characteristic deep purple color that signifies the presence of primary amino groups.

Role of Hydrindantin Dihydrate as an Intermediate in Ruhemann's Purple Formation

The currently accepted mechanism for the ninhydrin reaction posits that an amino acid reacts with two molecules of ninhydrin. In this process, the amino acid undergoes oxidative deamination and decarboxylation. One molecule of ninhydrin is reduced to 2-hydroxy-1,3-indandione, which then condenses with another molecule of ninhydrin to form hydrindantin. semanticscholar.org The liberated ammonia (B1221849) then condenses with a molecule of hydrindantin to yield the intensely colored chromophore, Ruhemann's Purple (diketohydrindylidene-diketohydrindamine). semanticscholar.orgniscpr.res.in

The formation of hydrindantin is a critical juncture in the reaction sequence. It acts as a stable intermediate that accumulates during the initial stages of the reaction between the amino acid and ninhydrin. wikipedia.org The subsequent reaction of hydrindantin with the ammonia produced from the deamination of the amino acid is what ultimately leads to the formation of the final colored product. wikipedia.org The presence of hydrindantin is, therefore, essential for the quantitative production of Ruhemann's Purple. mst.edu

Rate-Determining Steps and Kinetic Analysis of Hydrindantin Dihydrate Involvement

While the initial reaction leading to the formation of hydrindantin is a key kinetic factor, the subsequent reaction of hydrindantin is also crucial for the rate of color development. The concentration of hydrindantin can significantly influence the yield of Ruhemann's Purple. At low ninhydrin concentrations, the hydrolysis of the intermediate amine (2-amino-1,3-indandione) can become a competing reaction, leading to the release of ammonia and the formation of hydroxydiketohydrindone, which in turn reacts with ninhydrin to form more hydrindantin. mst.edu The addition of hydrindantin to the reaction mixture can suppress this hydrolysis, thereby promoting a more quantitative formation of Ruhemann's Purple. mst.edu

A detailed kinetic analysis of the condensation of 2-amino-1,3-indandione with hydrindantin is complex. However, it is understood that this step is essential for the chromophore formation and that its efficiency is influenced by the reaction conditions.

Influence of pH and Solvent Effects on Hydrindantin Dihydrate Reaction Pathways

The reaction pathways involving hydrindantin dihydrate are highly sensitive to the pH of the reaction medium. The formation of hydrindantin from ninhydrin has been observed in aqueous solutions at a pH as low as 5. semanticscholar.org Conversely, at a pH above 4, hydrindantin can undergo cleavage to form diketohydrindol and ninhydrin. semanticscholar.org The optimal pH for the formation of Ruhemann's Purple is typically in the range of 5-7. mst.edu In this pH range, the hydrolysis of the intermediate amine is minimized, favoring the condensation reaction with hydrindantin. mst.edu At very low pH (1-2), ammonia is protonated, and no color is formed, even though ammonia is produced quantitatively. mst.edu

The nature of the solvent also exerts a significant influence on the reaction. Organic solvents are often added to the reaction mixture to enhance the solubility of both ninhydrin and the intermediate hydrindantin. ucsb.edu Solvents can affect reaction rates by differentially solvating the reactants and the transition state. wikipedia.orgucsb.edu In the context of the ninhydrin reaction, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. ucsb.edu For instance, the use of solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective in optimizing the ninhydrin reaction, leading to more intense color development. mdpi.com The solvent's ability to stabilize the transition state of the condensation reaction between the intermediate amine and hydrindantin can lower the activation energy and thus increase the reaction rate. wikipedia.org

| Factor | Effect on Hydrindantin Dihydrate | Mechanism of Influence | Optimal Condition for Ruhemann's Purple Formation |

|---|---|---|---|

| pH | Affects formation and stability. Formation is favored at lower pH, while cleavage occurs at higher pH. | Influences the protonation state of reactants and intermediates, and the rate of competing hydrolysis reactions. mst.edu | pH 5-7 mst.edu |

| Solvent | Enhances solubility and can accelerate reaction rates. | Improves solubility of reactants and intermediates; stabilizes transition states, lowering the activation energy. wikipedia.orgucsb.edu | Polar aprotic solvents like DMSO mdpi.com |

Redox Chemistry of Hydrindantin Dihydrate

The chemical behavior of hydrindantin dihydrate is fundamentally linked to its redox properties. It exists in a delicate equilibrium with its oxidized form, ninhydrin, and this relationship is central to the ninhydrin reaction and suggests a broader potential as a reducing agent.

Oxidation-Reduction Processes and Associated Mechanisms

Hydrindantin is the reduced form of ninhydrin. The interconversion between these two compounds is a classic example of an organic redox reaction. The oxidation of hydrindantin yields two molecules of ninhydrin, while the reduction of ninhydrin produces hydrindantin. semanticscholar.org This redox equilibrium is a key aspect of the ninhydrin reaction mechanism. The initial reaction of an amino acid with ninhydrin involves the reduction of ninhydrin to form an intermediate that ultimately leads to hydrindantin.

The mechanism of this redox process involves the transfer of electrons and protons. In the presence of an oxidizing agent, hydrindantin can lose electrons and protons to form ninhydrin. Conversely, in the presence of a reducing agent, ninhydrin can accept electrons and protons to form hydrindantin.

Hydrindantin Dihydrate as a Reducing Agent in Organic Transformations

While its role as the reduced form of ninhydrin is well-documented within the context of the ninhydrin reaction, the application of hydrindantin dihydrate as a general reducing agent in other organic transformations is less explored. However, its chemical nature as a reduced species suggests its potential to donate electrons and act as a reductant for other functional groups.

The inherent reducing power of hydrindantin dihydrate stems from its ability to be readily oxidized back to ninhydrin. This transformation involves the loss of two electrons and two protons. This suggests that hydrindantin dihydrate could potentially be used for the reduction of various organic functional groups, although specific examples in the broader literature of organic synthesis are not extensively documented. Its utility as a reducing agent would likely depend on the specific substrate and reaction conditions, including the choice of solvent and temperature, which can influence its redox potential and reactivity. Further research is needed to fully explore the synthetic utility of hydrindantin dihydrate as a reducing agent in a wider range of organic reactions.

| Process | Reactant | Product | Key Features |

|---|---|---|---|

| Oxidation | Hydrindantin Dihydrate | Ninhydrin | Loss of electrons and protons. |

| Reduction | Ninhydrin | Hydrindantin Dihydrate | Gain of electrons and protons. |

Nucleophilic and Electrophilic Reactions Involving Hydrindantin Dihydrate

Hydrindantin dihydrate, as a hydrate (B1144303) of a diketone, possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical transformations. The hydroxyl groups can act as nucleophiles, while the carbonyl carbons are susceptible to nucleophilic attack.

Research has demonstrated the reactivity of hydrindantin dihydrate with specific fluorinating agents. One notable reaction involves the interaction of hydrindantin dihydrate with Deoxofluor, a deoxofluorinating agent. nih.gov In this context, the hydroxyl groups of the dihydrate act as nucleophiles, attacking the electrophilic sulfur center of the fluorinating agent. This initiates a transformation that ultimately replaces the hydroxyl groups. The reaction is typically carried out in a solvent like dichloromethane (B109758). nih.gov The specific outcome of the reaction highlights the ability of the hydrate functional groups to engage in nucleophilic substitution pathways.

The reaction of hydrindantin dihydrate with Deoxofluor [(CH₃OCH₂CH₂)₂NSF₃] serves as a key example of its derivatization. This specific reaction does not yield a simple fluorination product but instead results in the formation of a complex cyclic polyfluoroether. nih.gov This transformation underscores a sophisticated reaction pathway involving the dihydrate functionality.

In a related study, the reaction of other hydrates, such as 1,1,1,5,5,5-hexafluoro-2,2,4,4-pentanetetrol, with Deoxofluor was shown to produce a beta-ketoamine, demonstrating the versatility of this reagent with hydrated compounds. nih.gov While this specific product is not formed from hydrindantin dihydrate itself, the study showcases the types of transformations that similar functional groups can undergo. The reaction involving hydrindantin dihydrate specifically leads to the cyclic polyfluoroether derivative. nih.gov

Table 1: Reaction of Hydrindantin Dihydrate with Deoxofluor

| Reactant | Reagent | Product |

|---|---|---|

| Hydrindantin Dihydrate | Deoxofluor | Cyclic Polyfluoroether |

Data sourced from Singh, R. P., Twamley, B., & Shreeve, J. M. (2002). nih.gov

Intermolecular Interactions and Hydrogen Bonding in Hydrindantin Dihydrate Systems

Intermolecular forces, particularly hydrogen bonding, are fundamental to defining the solid-state structure and properties of hydrindantin dihydrate. mdpi.comrsc.org The presence of two water molecules per molecule of hydrindantin creates a robust network of these interactions.

In its solid, crystalline state, hydrindantin dihydrate features a network of O-H···O hydrogen bonds. nih.gov These bonds involve the hydroxyl groups of the hydrindantin molecule and the associated water molecules. The water molecules can act as both hydrogen bond donors (via their O-H groups) and acceptors (via the lone pairs on the oxygen atom), linking to the carbonyl and hydroxyl oxygens of the hydrindantin core. nih.gov This creates a stable, three-dimensional supramolecular assembly. semanticscholar.org

The strength of hydrogen bonds can be classified as strong, moderate, or weak, which corresponds to the distance between the donor and acceptor oxygen atoms. semanticscholar.orgrsc.org While specific crystallographic data for hydrindantin dihydrate is not detailed here, the O-H···O bonds are expected to fall within the moderate range, typical for hydrates of organic compounds.

Table 2: General Classification of O-H···O Hydrogen Bond Strength

| Bond Strength | O···O Distance (Å) |

|---|---|

| Strong | 2.2–2.5 |

| Moderate | 2.5–3.2 |

| Weak | 3.2–4.0 |

Guiding values based on classifications in literature. semanticscholar.org

The extensive network of O-H···O hydrogen bonds has a profound effect on the molecular architecture and spectroscopic properties of hydrindantin dihydrate.

Spectroscopic Signatures: Hydrogen bonding significantly influences vibrational spectra, particularly in infrared (IR) spectroscopy. nih.gov For hydrindantin dihydrate, the O-H stretching vibrations of the hydroxyl groups and water molecules are particularly affected. In a non-hydrogen-bonded state, O-H stretching bands typically appear as sharp peaks at higher frequencies. However, due to the strong intermolecular O-H···O bonding in the solid state, these bands are expected to be broadened and shifted to lower frequencies (a red shift). nih.govfrontiersin.org The extent of this broadening and shifting provides a spectroscopic indicator of the strength and nature of the hydrogen-bonding network within the crystal. mdpi.com

Analytical Applications and Methodological Development Utilizing Hydrindantin Dihydrate

Hydrindantin (B147029) Dihydrate in Amino Acid Analysis

The reaction of ninhydrin (B49086) with amino acids to produce a colored product forms the basis of widely used quantitative methods. Hydrindantin dihydrate is integral to the success and sensitivity of these assays.

The ninhydrin reaction is a cornerstone of amino acid analysis, enabling their spectrophotometric quantification. In this reaction, two molecules of ninhydrin react with an amino acid. One molecule is reduced to hydrindantin, while the amino acid is oxidatively deaminated and decarboxylated. The resulting hydrindantin then reacts with a second molecule of ninhydrin and the liberated ammonia (B1221849) to form the chromophore known as Ruhemann's purple, which exhibits a strong absorbance at approximately 570 nm (for primary amino acids).

Initially, the ninhydrin reagent was prepared with a reducing agent like stannous chloride to generate hydrindantin in situ. However, this could lead to the precipitation of tin salts. A significant modification to this method involves the direct addition of hydrindantin dihydrate to the ninhydrin reagent solution. researchgate.net This approach provides greater stability and avoids the issue of precipitation. researchgate.net A modified reagent might consist of 2% ninhydrin and 0.3% hydrindantin in a 3:1 mixture of methyl cellosolve and sodium acetate (B1210297) buffer (pH 5.5). researchgate.net The inclusion of hydrindantin dihydrate also facilitates a faster dissolution rate in the organic solvent. researchgate.net

Recent optimizations of the ninhydrin reaction have further refined the reagent composition. One study identified an optimal reaction mixture containing 0.8 mol L−1 potassium acetate, 1.6 mol L−1 acetic acid, 20 mg mL−1 ninhydrin, and 0.8 mg mL−1 hydrindantin in a 40/60 (v/v) mixture of DMSO and acetate buffer. mdpi.com The reaction is typically carried out by heating the sample with the reagent, for instance at 90°C for 45 minutes, followed by dilution and measurement of the absorbance. mdpi.com

The sensitivity of these assays allows for the detection of amino acids at nanomole levels. manupatra.in The use of hydrindantin dihydrate is also noted in the quantification of compounds like N-phosphonomethylglycine (glyphosate), which shares structural similarities with amino acids. iosrjournals.org

Table 1: Optimized Ninhydrin Reagent Composition for Amino Acid Quantification

| Component | Concentration/Ratio | Purpose |

| Ninhydrin | 20 mg mL⁻¹ | Primary reactant |

| Hydrindantin Dihydrate | 0.8 mg mL⁻¹ | Reducing agent, enhances color yield |

| Potassium Acetate | 0.8 mol L⁻¹ | Buffering agent |

| Acetic Acid | 1.6 mol L⁻¹ | Buffering agent |

| Solvent | DMSO/Acetate Buffer (40/60 v/v) | Dissolves reactants, provides reaction medium |

| This table is based on data from a study that optimized the ninhydrin reaction for asparagine. mdpi.com |

Hydrindantin dihydrate is a key component in the post-column derivatization of amino acids separated by ion-exchange chromatography, a technique pioneered by Stein and Moore. vulcanchem.comscbt.comsigmaaldrich.comottokemi.com In this automated method, the effluent from the chromatography column, containing the separated amino acids, is mixed with a ninhydrin reagent containing hydrindantin. researchgate.netd-nb.info The mixture then passes through a heated reaction coil where the color-forming reaction occurs. The resulting colored solution is then passed through a photometer that continuously records the absorbance at 570 nm (and 440 nm for proline and hydroxyproline), generating a chromatogram where the peak area is proportional to the amount of each amino acid.

The use of a modified ninhydrin reagent containing hydrindantin in a robust buffer system, such as a sodium acetate buffer at pH 5.5, has been instrumental in eliminating the need for pH adjustment of the column effluent prior to analysis. researchgate.net This significantly streamlined the automated analysis process.

The fundamental ninhydrin-hydrindantin reaction has been adapted and refined for various colorimetric assays. Researchers have focused on enhancing the stability of the reagent and the resulting colored product, as well as improving the sensitivity of the assay. One of the challenges is the air-stability of the reagent, as the reducing components are susceptible to oxidation. researchgate.net To counteract this, reagents are often prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) and stored under an inert atmosphere. researchgate.netsigmaaldrich.com

The development of a ninhydrin-sodium molybdate (B1676688) chromogenic probe represents an advancement in the colorimetric assay of amino acids. sci-hub.red In this method, sodium molybdate is proposed to form a weak π-complex with the aromatic rings of the ninhydrin component of hydrindantin, leading to a more sensitive reaction. sci-hub.red This modified assay demonstrates improved molar absorptivity and can detect nanomole levels of amino acids, making it suitable for analyzing small biological tissue samples. sci-hub.red

Another area of development has been the adaptation of the assay for high-throughput screening in 96-well plate formats. researchgate.net The addition of DMSO to the reagent enhances the solubility of Ruhemann's purple, and using a basic aqueous buffer can improve its stability. researchgate.net

Hydrindantin Dihydrate in the Detection and Characterization of Amines and Related Compounds

The utility of hydrindantin dihydrate extends beyond amino acids to the general detection of primary amines. researchgate.netvulcanchem.comscbt.com The ninhydrin reaction, and by extension the role of hydrindantin, is a fundamental test for free amino groups in various compounds, including peptides and proteins. sigmaaldrich.comsigmaaldrich.com

The reaction with cyanide is a notable application. Mechanistic studies suggest that cyanide reacts with ninhydrin to form hydrindantin as an intermediate, which then reacts with another cyanide molecule to form a colored 2H-indene complex. nih.gov This reaction has been adapted for the visual detection of cyanide on paper-based assays, where the resulting color change from red to purple indicates the presence of cyanide. nih.gov The stability of the colored complex is reportedly greater on a solid support compared to in solution. nih.gov

Advanced Analytical Techniques for Monitoring Hydrindantin Dihydrate Reactions (e.g., Electrochemical Methods, Transient Induced Molecular Electronic Spectroscopy)

Modern analytical methods are being employed to study the kinetics and mechanisms of reactions involving hydrindantin dihydrate. Electrochemical methods offer a means to monitor the reaction progress by detecting changes in the electrochemical properties of the solution as the reaction proceeds.

Transient Induced Molecular Electronic Spectroscopy (TIMES) is a novel, label-free technique that can detect molecular interactions in real-time. nih.govnih.gov This method measures the transient electrical current induced by changes in the dipole moments of molecules as they interact. nih.govescholarship.org TIMES has been applied to study protein-ligand interactions and could potentially be used to monitor the kinetics of the ninhydrin-hydrindantin reaction with amino acids by detecting the formation of the product complex. nih.govescholarship.orgresearchgate.net A paper-based application of TIMES has been explored for studying reaction kinetics, which could offer a new platform for analyzing reactions involving hydrindantin. escholarship.org

Laser flash photolysis and electron paramagnetic resonance have also been used to study the photochemistry of ninhydrin, providing insights into the formation of radicals that can lead to hydrindantin. researchgate.net These studies have shown that the formation of hydrindantin can occur through the dimerization of ketyl radicals or radical anions of ninhydrin. researchgate.net

Interference Mechanisms in Analytical Assays Involving Hydrindantin Dihydrate

The accuracy of analytical assays involving hydrindantin dihydrate can be affected by various interfering substances. In the context of cyanide determination using the ninhydrin reaction, oxidizing agents can interfere with the assay. researchgate.net Similarly, certain metal ions such as copper, silver, and mercury can also cause interference. researchgate.net The elucidation of the reaction mechanism has been crucial in understanding and mitigating these interferences. researchgate.net

In amino acid analysis, the presence of other compounds that can react with ninhydrin or affect the reaction conditions can lead to inaccurate quantification. For instance, the guanidino group of arginine can react with ninhydrin to form cyclic adducts, which is a "nonclassical" ninhydrin reaction. sci-hub.se While glucose, sucrose, and lactose (B1674315) show minimal interference in the ninhydrin-sodium molybdate method, making it suitable for glycoprotein (B1211001) analysis, other substances may not be as benign. sci-hub.red Therefore, careful sample preparation and understanding of potential cross-reactivities are essential for reliable results.

Impact of Metal Ions on Hydrindantin Dihydrate Reactivity

The reaction involving hydrindantin dihydrate, a critical intermediate in the ninhydrin test for amino acids and other primary amines, can be significantly influenced by the presence of various metal ions. aau.edu.et The interaction of these ions can range from interference, which obstructs the typical reaction pathway, to the formation of distinct metal complexes with the final colored product, Ruhemann's purple. aau.edu.etsci-hub.se This complexation can, in some cases, be leveraged to enhance the sensitivity and specificity of analytical methods. sci-hub.semanupatra.inaau.edu.et

The reaction of α-amino acids with ninhydrin, where hydrindantin is formed, can be altered by the presence of transition metal ions such as iron(II), cobalt(II), and copper(II), leading to the formation of metal complexes with unique colors. aau.edu.et For instance, studies have shown that cobalt(II) ions can form two different complexes: one with the ketimine intermediate and another with the final Ruhemann's purple product. aau.edu.et In a specific application, a ninhydrin-ferric reagent was developed that reacts specifically with lysine (B10760008) at a low pH of 1.0, forming a chromophore that absorbs at 470 nm without interference from several other amino acids, urea, or ammonia. sci-hub.se

However, certain heavy metal ions are known to interfere with or obstruct the reaction. derpharmachemica.com In the context of cyanide determination using the ninhydrin reaction, where hydrindantin is also an intermediary, heavy metals such as mercury (Hg), copper (Cu), and silver (Ag) have been reported to hinder the process. derpharmachemica.comresearchgate.net The mechanism of this interference may involve the formation of complexes with ninhydrin or the degradation of hydrindantin-like compounds. manupatra.in The complexation of the final product, Ruhemann's purple, with metal ions can enhance analytical sensitivity, allowing for detection at very low concentrations through techniques like fluorescence and luminescence. sci-hub.semanupatra.inmanupatra.in

Table 1: Effects of Various Metal Ions on Ninhydrin-Hydrindantin Reactions

| Metal Ion | Observed Effect | Application/Context | Reference(s) |

| Copper (Cu) | Obstructs/Hinders reaction | Cyanide determination | derpharmachemica.comresearchgate.net |

| Silver (Ag) | Obstructs/Hinders reaction | Cyanide determination | derpharmachemica.comresearchgate.net |

| Mercury (Hg) | Obstructs/Hinders reaction | Cyanide determination | derpharmachemica.comresearchgate.net |

| Iron (Fe) | Forms specific colored complex | Specific detection of Lysine | sci-hub.se |

| Cobalt (Co) | Forms distinctly colored complexes with intermediates and final product | Potential for individual amino acid determination | aau.edu.etresearchgate.net |

Effects of Oxidizers on Hydrindantin Dihydrate Reaction Products

Hydrindantin is the reduced form of ninhydrin, and its presence is crucial for the development of the characteristic color in the ninhydrin reaction. testbook.combyjus.combuat.edu.in Consequently, the stability of hydrindantin against oxidation is paramount for the sensitivity and success of the analysis. google.com Oxidizing agents can interfere with the reaction by degrading hydrindantin, thereby diminishing the color yield. manupatra.iniitk.ac.in

The most common oxidizer, atmospheric oxygen, rapidly oxidizes hydrindantin back to ninhydrin. google.com This depletion of hydrindantin can severely reduce the sensitivity of the color production, and if air is not rigorously excluded, the hydrindantin concentration can drop to a point where no color reaction occurs within the typical timeframe of an analysis. google.com This necessitates careful handling procedures, often involving the use of an inert atmosphere like nitrogen during the preparation and use of ninhydrin reagents containing hydrindantin. google.com

Other chemical oxidizers also have a detrimental effect. The influence of agents such as bromine, oxygen, and iodine has been investigated, with findings suggesting they hinder the reaction, likely through the degradation of hydrindantin and related compounds. manupatra.in In fact, the oxidation of hydrindantin is a method used for the synthesis of ninhydrin. google.com Patents describe processes where hydrindantin is intentionally oxidized using chlorine or bromine to produce ninhydrin in high yields. google.com The reaction of amino acids with ninhydrin produces hydrindantin, ammonia, carbon dioxide, and an aldehyde; the ammonia then reacts with hydrindantin and another ninhydrin molecule to form the colored product. jaypeedigital.com Any premature oxidation of hydrindantin disrupts this sequence.

Table 2: Effects of Oxidizing Agents on Hydrindantin

| Oxidizing Agent | Observed Effect on Hydrindantin | Impact on Analytical Reaction | Reference(s) |

| Oxygen (Air) | Oxidizes hydrindantin back to ninhydrin. google.com | Reduces sensitivity and can prevent color formation. google.com | manupatra.ingoogle.com |

| Chlorine | Oxidizes hydrindantin to ninhydrin. google.com | Hinders reaction by removing the necessary reduced intermediate. | google.com |

| Bromine | Oxidizes hydrindantin to ninhydrin. google.com | Hinders reaction by removing the necessary reduced intermediate. | manupatra.ingoogle.com |

| Iodine | Hinders the overall reaction. manupatra.in | Likely degrades hydrindantin-like compounds. | manupatra.in |

Advanced Research Topics and Future Directions for Hydrindantin Dihydrate Studies

Investigation of Hydrindantin (B147029) Dihydrate in Novel Chemical Synthesis Pathways

As a versatile intermediate, hydrindantin dihydrate is instrumental in the development of more efficient synthetic routes for complex molecules. vulcanchem.com Its structural arrangement of hydroxyl and ketone functional groups allows it to participate in a variety of chemical transformations. vulcanchem.com

A notable example is its reaction with Deoxofluor, a fluorinating agent, which yields a cyclic polyfluoroether. acs.orgnih.gov This reaction highlights its utility in creating complex fluorinated molecules. nih.govdatapdf.com The reaction of hydrindantin dihydrate (10) with Deoxofluor results in the formation of a cyclic fluorinated ether (12) in a 65% yield. datapdf.com The specific structure of this product has been confirmed through single-crystal X-ray analysis. nih.govdatapdf.com

Table 1: Novel Synthetic Reactions Involving Hydrindantin Dihydrate

| Reactant(s) | Product(s) | Significance | References |

|---|---|---|---|

| Hydrindantin dihydrate, Deoxofluor | Cyclic Polyfluoroether | Provides a pathway to complex fluorinated ethers. | datapdf.com, acs.org, nih.gov |

| Ninhydrin (B49086), Cyanide | Hydrindantin (major product), 2-cyano-1,2,3-trihydroxy-2H indene | Establishes a new reaction for cyanide detection where hydrindantin is a key product. | tdl.org |

Exploration of Hydrindantin Dihydrate in Materials Science (e.g., Polymer Chemistry)

The application of hydrindantin dihydrate is being actively explored in materials science, particularly within polymer chemistry, where it can be used to enhance material properties. vulcanchem.comopenpr.com Its incorporation into new material formulations is an expanding field of research. vulcanchem.comopenpr.com

A primary role of hydrindantin dihydrate in this field is as a component of the ninhydrin reagent. This reagent is widely used for the surface functionalization and characterization of various materials by quantifying primary amine groups. For instance, it has been used in:

Hydrogel Fabrication : In the creation of gelatin hydrogels, hydrindantin dihydrate is a component of the ninhydrin solution used to analyze the material's composition. rsc.org

Surface Modification : Quantitative ninhydrin assays, which include hydrindantin, have been employed to confirm the successful coating of chitosan (B1678972) onto silicone and glass substrates, a key step in developing materials to prevent implant-related infections. skemman.is

Nanoparticle Functionalization : During the surface functionalization of upconversion nanoprobes, a ninhydrin solution containing hydrindantin is used to titrate and quantify the residual amino groups on the nanoparticle surface. nju.edu.cn

Biochemical and Biophysical Interactions of Hydrindantin Dihydrate

The interaction of hydrindantin dihydrate with biological molecules, especially peptides and proteins, is fundamental to its most well-known application in biochemical analysis.

Mechanistic Insights into Hydrindantin Dihydrate Interactions with Peptides and Proteins

The interaction of hydrindantin dihydrate with amino acids is central to the ninhydrin test, which detects and quantifies amino acids, peptides, and proteins. byjus.comvedantu.com The established mechanism involves a two-step process:

Formation of Hydrindantin : An amino acid reacts with two molecules of ninhydrin. The amino acid undergoes oxidative deamination, where its amino group is liberated as ammonia (B1221849) (NH₃). In this redox reaction, ninhydrin acts as an oxidizing agent and is reduced to form hydrindantin. tdl.orgbyjus.comvedantu.com

Formation of Ruhemann's Purple : The liberated ammonia then reacts with a molecule of hydrindantin and another molecule of ninhydrin. byjus.comniscpr.res.in This condensation reaction forms the intensely colored chromophore known as diketohydrindylidene-diketohydrindamine, or Ruhemann's purple, which has a characteristic deep blue or purple color. tdl.orgbyjus.comvedantu.com

Kinetic studies have shown that the reaction is complex, with the rate of color formation being dependent on pH, temperature, and the concentration of reactants. tdl.orgniscpr.res.in At a pH of around 5, the formation of Ruhemann's purple is predominant. tdl.org The reaction is not limited to alpha-amino groups; the guanidino group of arginine has also been shown to react with ninhydrin hydrate (B1144303) to form cyclic adducts. sci-hub.se

Molecular Binding Studies Involving Hydrindantin Dihydrate

Direct molecular binding studies measuring the affinity (e.g., K_d) of hydrindantin to peptides are not the typical focus of research, as the interaction is a reactive one that leads to a covalent chromophore rather than a stable, non-covalent complex. nih.gov The "binding" is the chemical reaction that forms the basis of the widely used ninhydrin assay for the quantification of amino acids and peptides. nih.gov

The effectiveness of this reactive binding is demonstrated by its application in numerous quantitative methods:

The ninhydrin reaction is a cornerstone of automated amino acid analysis, where hydrindantin is a necessary intermediate for color development. google.com

The assay is used to determine the total protein and amino acid content in various biological and food samples. stphilos.ac.in

It is used to quantify the extent of functionalization on modified biomolecules and materials, such as peptide dendrimers and chitosan-coated surfaces. skemman.isnju.edu.cn

The reliability of these quantitative analyses underscores the consistent and reproducible nature of the reactive binding between hydrindantin, ammonia (from the amino acid), and ninhydrin.

Development of Novel Hydrindantin Dihydrate-Based Reagents with Tailored Properties

Hydrindantin dihydrate is a critical component of standard ninhydrin reagents used for analysis. jayfinechem.com Research has focused on developing novel reagents by modifying the core ninhydrin structure or the formulation to improve performance in applications like the detection of latent fingerprints in forensics. nih.govslideshare.netresearchgate.netrsc.orgfingerprintexpert.in

The goal of creating these novel analogues is often to enhance properties such as solubility in non-polar solvents, or to create products that are fluorescent, thereby increasing detection sensitivity. rsc.org For example, complexing the Ruhemann's purple product with metal salts like zinc chloride can induce fluorescence, which is a significant breakthrough in detecting faint prints. rsc.org

Table 2: Examples of Hydrindantin-Containing Reagents and Their Applications

| Reagent Composition | Application | Purpose | References |

|---|---|---|---|

| Ninhydrin, Hydrindantin, Lithium Acetate (B1210297) Buffer, 2-Methoxyethanol | Amino Acid/Peptide Quantification | Standard colorimetric detection of amino groups in biological samples. | nju.edu.cn |

| Ninhydrin, Hydrindantin, Acetic Acid, Potassium Acetate, DMSO | Optimized Amino Acid Quantification | To improve color development and stability for more accurate quantification. | mdpi.com |

| Ninhydrin, Temperature-Dependent Reducing Agent, Acetate Buffer | Automated Amino Acid Analysis | To form hydrindantin in situ at a specific temperature, improving reagent stability. | google.com |

Computational Design and Predictive Modeling of Hydrindantin Dihydrate Reactivity

Computational chemistry is emerging as a powerful tool for understanding and predicting the properties of molecules like hydrindantin dihydrate.